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Compound of Interest

Compound Name: 1,5-Naphthyridin-4-ol

Cat. No.: B095804

An In-Depth Technical Guide to 1,5-Naphthyridin-4-ol: Core Properties, Structure, and
Applications

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and
materials science, comprising two fused pyridine rings.[1] This diazanaphthalene core is of
significant interest to researchers due to the diverse and potent biological activities exhibited by
its derivatives, including roles as anticancer and antimicrobial agents.[1][2] This technical guide
provides an in-depth exploration of a key derivative, 1,5-Naphthyridin-4-ol (CAS: 5423-54-1),
also known by its predominant tautomeric name, 1H-1,5-naphthyridin-4-one.[3][4]

This document is structured to serve as a comprehensive resource for researchers, scientists,
and drug development professionals. It will cover the fundamental physicochemical properties,
detailed structural and spectroscopic characteristics, validated synthesis protocols, chemical
reactivity, and key applications of this scaffold, with a focus on providing field-proven insights
and actionable data.

Molecular Structure and Physicochemical
Properties

The core structure of 1,5-Naphthyridin-4-ol is characterized by a pyridopyridine ring system
with a hydroxyl group at the C4 position. A critical feature of this molecule is its existence in a
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tautomeric equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. Spectroscopic evidence,
particularly the 13C-NMR data showing a carbonyl signal at ~173 ppm, confirms that the keto
form is the predominant species in solution.[3][5] This equilibrium is fundamental to its chemical
reactivity and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Core Physicochemical Properties of 1,5-Naphthyridin-4-ol

Property Value Source(s)
CAS Number 5423-54-1 [3114]
Molecular Formula CsHsN.O [3114]
Molecular Weight 146.15 g/mol [3]

IUPAC Name 1H-1,5-naphthyridin-4-one [3]

4-Hydroxy-1,5-naphthyridine,
Synonyms . . [3]
Pyrido[3,2-b]pyridin-4-ol

Melting Point ~340 °C (sublimes) [6]
Boiling Point 332.7 £ 22.0 °C (Predicted) [7]
Aqueous Solubility 1.62 mg/mL (Predicted) [1][5]

) 3.37 £ 0.40 (Predicted, for ring
pKa (Basic) _ _ [8][°]
nitrogen protonation)

Spectroscopic Characterization

The structural identity of 1H-1,5-naphthyridin-4-one is confirmed by the following experimental
spectroscopic data.

Mass Spectrometry:

« HRMS (High-Resolution Mass Spectrometry): m/z 147.05496 [M+H]+, corresponding to the
molecular formula CsHeN.O.[3]
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks confirming the key
functional groups of the keto tautomer.

e IR (ATR, cm-1): 3012 (Ar C-H stretch), 2925, 2855 (N-H stretch, broad), 1623 (C=0 stretch),
1583, 1559, 1502 (C=C/C=N stretch).[1][3] The strong absorption at 1623 cm-1 is indicative
of the carbonyl group in the pyridone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following NMR data were acquired in
a solution of CDCIs with d-TFA. The addition of trifluoroacetic acid (TFA) serves to protonate
the molecule, which enhances solubility and sharpens the signals.[1][3]

e 1H-NMR (500 MHz):
o 89.15(dd, J = 8.8, 1.2 Hz, 1H)
o $9.12-9.10 (m, 1H)
o 88.51(d,J=7.4Hz, 1H)
o 88.41(dd, J = 8.9, 5.4 Hz, 1H)

o 0 7.19 (d, J =7.4 Hz, 1H) The downfield chemical shifts are characteristic of protons on an
electron-deficient aromatic system, further influenced by protonation from the TFA.

e 13C-NMR (125 MHz):

[e]

0 173.25 (C4, Carbonyl Carbon)

0 147.30

o

0 144.98

[¢]

0 142.03

[e]

[e]

0 131.98

0 131.43

o
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o 6121.01

o 0 116.06 The signal at 173.25 ppm is unambiguously assigned to the C4 carbonyl carbon,
providing definitive evidence for the predominance of the 1H-1,5-naphthyridin-4-one
tautomer.[3][5]

Synthesis Methodologies: The Gould-Jacobs
Reaction

The most reliable and widely cited method for constructing the 4-oxo-1,5-naphthyridine core is
the Gould-Jacobs reaction.[2][10] This powerful strategy involves the condensation of a 3-
aminopyridine with an activated malonic ester derivative, followed by a high-temperature
thermal cyclization.[1][10]

The causality of the experimental choices is paramount. The reaction begins with a nucleophilic
addition-elimination of 3-aminopyridine onto diethyl ethoxymethylenemalonate (DEEM). DEEM
is an ideal reagent as it provides the three-carbon chain (C2, C3, C4) and a pre-installed ester
group for further functionalization. The subsequent intramolecular cyclization requires
significant thermal energy to overcome the activation barrier for the 6-pi electrocyclization,
necessitating the use of a very high-boiling solvent like diphenyl ether (b.p. ~258 °C).[1] This
ensures the reaction reaches the required temperature for efficient ring closure.

Click to download full resolution via product page

Caption: Workflow for the Gould-Jacobs synthesis of 1H-1,5-naphthyridin-4-one.
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Detailed Experimental Protocol

This protocol is a validated, multi-step procedure culminating in the synthesis of the title
compound.

Step 1: Synthesis of Ethyl 2-((pyridin-3-yl)amino)methylenemalonate (Intermediate)

o Combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in
a round-bottom flask.

» Heat the mixture with stirring at 130-150 °C for 2-3 hours. Ethanol is evolved during this
condensation step.

o Cool the reaction mixture to room temperature. The resulting intermediate often solidifies
upon cooling and can be used in the next step without further purification, or it can be
recrystallized from ethanol if desired.

Step 2: Thermal Cyclization to 1H-1,5-Naphthyridin-4-one This protocol details the final
cyclization and decarboxylation from the appropriate precursor.

o Dissolve the intermediate from the previous step (or its equivalent precursor, 1.0 eq) in
diphenyl ether (e.g., 30 mL per gram of intermediate).[1]

e Heat the solution to reflux (~250-260 °C) in a suitable apparatus equipped with a condenser.
The reaction is typically complete within 30-60 minutes.[1]

o Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

e The cyclized product, often an ester, will precipitate from the diphenyl ether. Collect the
precipitate by filtration.

e Wash the solid thoroughly with hexane or diethyl ether to remove the residual diphenyl ether
solvent.[1]

e Hydrolysis & Decarboxylation: Reflux the collected solid in an aqueous solution of sodium
hydroxide (10-20%) for 1-2 hours to hydrolyze the ester.
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» Cool the solution and acidify carefully with concentrated HCI to precipitate the carboxylic acid
intermediate.

e Collect the acid by filtration, wash with water, and dry.

e Heat the dry carboxylic acid intermediate neat (or in a high-boiling solvent) to its melting
point until gas evolution (CO:2) ceases.

e Cool the residue, which is the crude 1H-1,5-naphthyridin-4-one. The product can be purified
by recrystallization or by sublimation (e.g., at 210 °C and 20 mbar) to yield a white crystalline
solid.[1]

Chemical Reactivity

The reactivity of the 1H-1,5-naphthyridin-4-one core is dictated by the interplay between its two
pyridine rings and the pyridone functionality.

¢ N-Alkylation/N-Acylation: The nitrogen at position 1 (N1) is a nucleophilic site and can readily
undergo reactions with electrophiles like alkyl halides or acyl chlorides.

o Electrophilic Aromatic Substitution (SEAr): The pyridine rings are generally electron-deficient
and thus deactivated towards electrophilic attack compared to benzene. However, the 4-oxo
group can influence the regioselectivity, often directing substitution to the C3 position.
Nitration is a common example.

» Nucleophilic Aromatic Substitution (SNAr): The carbonyl group at C4 can be converted into a
good leaving group, such as a chloride, by reacting with reagents like phosphoryl chloride
(POCIs). The resulting 4-chloro-1,5-naphthyridine is an excellent substrate for SNAr
reactions, allowing for the introduction of various nucleophiles (amines, thiols, etc.) at the C4
position. This is a cornerstone strategy for creating libraries of derivatives.[2]
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Caption: Key reactivity pathways for the 1H-1,5-naphthyridin-4-one scaffold.

Applications in Drug Discovery

The 1H-1,5-naphthyridin-4-one scaffold is a highly valuable starting point for the development
of potent and selective enzyme inhibitors. Its rigid structure and hydrogen bonding capabilities
make it an ideal platform for engaging with protein active sites.

Inhibitors of TGF-3 Type | Receptor (ALK5)

The Transforming Growth Factor-beta (TGF-3) signaling pathway is a crucial regulator of cell

proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer.

Activin receptor-like kinase 5 (ALK5) is the Type | receptor in this pathway and a key
therapeutic target. Optimization of screening hits has led to the identification of 1,5-
naphthyridine derivatives as exceptionally potent and selective ALKS inhibitors.[3]
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Caption: Inhibition of the TGF-f3 pathway by 1,5-naphthyridine-based ALKS5 inhibitors.
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Table 2: ALKS5 Inhibitory Activity of 1,5-Naphthyridine Derivatives

ALKS5
Compound Autophosphorylation ICso Source
(nM)
Derivative 15 6 [3]
Derivative 19 4 [3]

Note: The specific structures of derivatives 15 and 19 can be found in the cited reference.

Topoisomerase Inhibitors for Anticancer Therapy

Topoisomerases are essential enzymes that manage DNA topology during replication and
transcription, making them validated targets for cancer chemotherapy. Derivatives of the 1,5-
naphthyridine scaffold have been developed as potent inhibitors of both Topoisomerase | and
Topoisomerase I, leading to antiproliferative activity against various cancer cell lines.[4][9][11]

Table 3: Anticancer and Topoisomerase Il Inhibitory Activity of a Benzo[a]phenazine-fused 1,5-
Naphthyridine Derivative

Activity Measured ICs0 (M) Source
Cytotoxicity vs. MCF-7 (Breast
11.7 [4]

Cancer)
Cytotoxicity vs. HepG2 (Liver

Y Y PG2( 0.21 [4]
Cancer)
Cytotoxicity vs. A549 (Lun

Y Y (Lung 1.7 [4]
Cancer)
Topoisomerase Il Inhibition 6.9 [4]

Note: The specific structure of the evaluated compound can be found in the cited reference.

Conclusion
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1,5-Naphthyridin-4-ol, existing predominantly as 1H-1,5-naphthyridin-4-one, is a foundational
scaffold with significant strategic value for researchers in drug discovery and chemical biology.
Its well-defined synthesis via the Gould-Jacobs reaction provides robust access to the core,
while its versatile reactivity at the N1, C3, and C4 positions allows for extensive chemical
exploration. The demonstrated high-potency inhibition of key therapeutic targets like ALK5 and
topoisomerases underscores the potential of this scaffold to generate next-generation
therapeutics. This guide provides the core data and methodological rationale necessary to
empower further innovation and application of this important heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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